2,1,3-Benzothiadiazole-5-carbonyl chloride
Overview
Description
2,1,3-Benzothiadiazole-5-carbonyl chloride is an organic compound with the molecular formula C7H3ClN2OS and a molecular weight of 198.63 g/mol It is a derivative of benzothiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Mechanism of Action
Target of Action
It is used as a reactant in the preparation of phthalazinones , which are known to inhibit Poly (ADP-ribose) polymerase (PARP), a key protein involved in DNA repair .
Mode of Action
Its derivative, phthalazinones, act as parp inhibitors . These inhibitors bind to the catalytic site of PARP, preventing it from repairing DNA damage, which can lead to cell death, particularly in cancer cells deficient in homologous recombination repair .
Biochemical Pathways
The compound is involved in the synthesis of phthalazinones , which affect the DNA Damage Response (DDR) pathway. By inhibiting PARP, phthalazinones prevent the repair of single-strand DNA breaks.
Result of Action
Its derivative, phthalazinones, can lead to the accumulation of dna damage and ultimately cell death, especially in cells deficient in certain dna repair mechanisms .
Preparation Methods
The synthesis of 2,1,3-Benzothiadiazole-5-carbonyl chloride typically involves the reaction of 3,4-diaminobenzoic acid with thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then cyclized to produce the desired compound . The general reaction conditions include:
Reactants: 3,4-diaminobenzoic acid, thionyl chloride
Solvent: Anhydrous conditions are preferred
Temperature: Typically conducted at elevated temperatures to facilitate the reaction
Chemical Reactions Analysis
2,1,3-Benzothiadiazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., triethylamine), acids (e.g., hydrochloric acid), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,1,3-Benzothiadiazole-5-carbonyl chloride has several scientific research applications, including:
Comparison with Similar Compounds
2,1,3-Benzothiadiazole-5-carbonyl chloride can be compared with other benzothiadiazole derivatives, such as:
2,1,3-Benzothiadiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
5-Bromo-2,1,3-benzothiadiazole: Contains a bromine atom, which can influence its reactivity and applications.
2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): Used in the synthesis of polymers and electronic materials.
The uniqueness of this compound lies in its carbonyl chloride group, which provides distinct reactivity and potential for diverse chemical transformations.
Properties
IUPAC Name |
2,1,3-benzothiadiazole-5-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2OS/c8-7(11)4-1-2-5-6(3-4)10-12-9-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVKFABXTFREFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379957 | |
Record name | 2,1,3-benzothiadiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321309-31-3 | |
Record name | 2,1,3-benzothiadiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 321309-31-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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